![molecular formula C23H27N5O2 B11263500 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263500.png)
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the triazoloazepine ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl groups: This step might involve coupling reactions such as Suzuki or Heck reactions.
Formation of the urea linkage: This could be done by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the triazoloazepine ring or the phenyl groups.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Structural Features
The compound features a triazoloazepine moiety that contributes to its unique chemical reactivity and potential biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemistry
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to new derivatives with varied properties.
Biology
Research has focused on its potential biological activities:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Explored for binding interactions with various receptors that could lead to therapeutic effects.
Medicine
The compound shows promise in pharmaceutical research due to its potential therapeutic properties:
- Antitumor Activity : Studies indicate that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
- Antimicrobial Properties : Its structure suggests activity against a range of pathogens by disrupting cellular processes or inhibiting essential enzymes .
Materials Science
In materials science, the compound's unique properties make it suitable for developing new materials or as a catalyst in various industrial processes. Its application in organic electronics and photonic devices is particularly noteworthy due to its luminescent properties .
Antitumor Activity Case Study
A study investigated the antitumor effects of similar triazole compounds on breast cancer cell lines. Results demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The structural similarity to 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea suggests it may exhibit comparable effects.
Antimicrobial Properties Case Study
Another study assessed the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity by disrupting cell wall synthesis and inhibiting enzyme function.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)UREA: Lacks the triazoloazepine ring.
3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-(METHYL)UREA: Has a simpler urea structure without the triazoloazepine ring.
Uniqueness
The presence of the triazoloazepine ring in 3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA may confer unique biological activities and chemical properties compared to simpler urea derivatives.
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a triazole moiety and various aromatic groups which may contribute to its pharmacological properties. This article aims to consolidate findings on the biological activity of this compound, including its mechanisms of action and therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on various pharmacological effects such as antitumor, anti-inflammatory, and antimicrobial activities. Below are summarized findings from recent research:
Antitumor Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance:
- Mechanism : The compound may inhibit key enzymes involved in tumor growth and proliferation by interacting with specific receptors or signaling pathways.
- Case Study : A study demonstrated that a related triazole derivative showed potent inhibition of cancer cell lines (e.g., A549 lung cancer cells), suggesting similar potential for the target compound .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Compounds with structural similarities have been shown to modulate inflammatory pathways:
- Mechanism : The inhibition of pro-inflammatory cytokines (e.g., TNF-alpha) was observed in vitro.
- Research Findings : A related study found that triazole derivatives reduced inflammation markers in animal models .
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented extensively:
- Mechanism : The presence of hydrophobic groups enhances membrane permeability leading to bacterial cell death.
- Case Study : Testing against strains like Escherichia coli and Staphylococcus aureus showed promising results for triazole derivatives .
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Related Findings |
---|---|---|
Antitumor | Inhibition of tumor cell proliferation | Potent activity against A549 cell line |
Anti-inflammatory | Modulation of cytokine production | Reduction in TNF-alpha levels |
Antimicrobial | Disruption of bacterial membranes | Effective against E. coli and S. aureus |
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-9-18(10-8-17)24-23(29)28(19-11-13-20(30-2)14-12-19)16-22-26-25-21-6-4-3-5-15-27(21)22/h7-14H,3-6,15-16H2,1-2H3,(H,24,29) |
InChI Key |
LESWAWDLLRHBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.